1-(4-Ethylphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Ethylphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxyethyl derivative and a 4-ethylphenyl-substituted compound.
Functionalization: Introduction of the hydroxyethyl group at the 2-position can be done using reagents like ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Halogenation or alkylation at specific positions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a methyl group instead of an ethyl group.
1-(4-Phenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure without the ethyl group.
Uniqueness
1-(4-Ethylphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the ethyl group at the 4-position, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H19NO4/c1-2-13-7-9-14(10-8-13)18-17-19(24)15-5-3-4-6-16(15)26-20(17)21(25)22(18)11-12-23/h3-10,18,23H,2,11-12H2,1H3 |
InChI Key |
VIMQSRISHFIPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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